molecular formula C13H19NO B1356651 4-(4-Ethylphenoxy)piperidine

4-(4-Ethylphenoxy)piperidine

Cat. No. B1356651
M. Wt: 205.3 g/mol
InChI Key: SMAYFJHFGRXHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethylphenoxy)piperidine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Ethylphenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethylphenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Ethylphenoxy)piperidine

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

4-(4-ethylphenoxy)piperidine

InChI

InChI=1S/C13H19NO/c1-2-11-3-5-12(6-4-11)15-13-7-9-14-10-8-13/h3-6,13-14H,2,7-10H2,1H3

InChI Key

SMAYFJHFGRXHLG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2CCNCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-(4-acetylphenoxy)piperidine (liberated from 15.0 g, 48.5 mmol, of the oxalate), 7.45 g of potassium hydroxide, 5.39 ml of 85% hydrazine hydrate and 54 ml of triethyleneglycol was stirred at reflux for 1 hour. The mixture was then cooled to room temperature and the flask fitted with a distillation apparatus. The temperature was then raised to 190°-195° and water removed by distillation. The mixture was stirred at 190°-195° for 3 hours and the mixture allowed to cool to room temperature. The mixture was diluted with water, extracted twice with ether and with 1N HCl, made basic with saturated sodium carbonate, extracted with ether and dried over potassium carbonate. Filtration followed by evaporation of the solvent provided an oil. Kugelrohr distillation at 114°-116°/1 mm provided 3.84 g (18.7 mmol, 38.6%) of 4-(4-ethylphenoxy)piperidine, m.p. 37-41.
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Synthesis routes and methods II

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